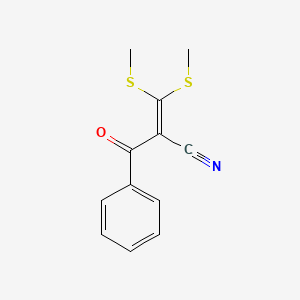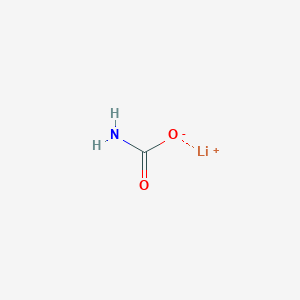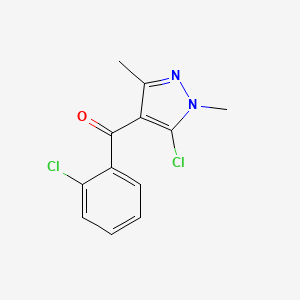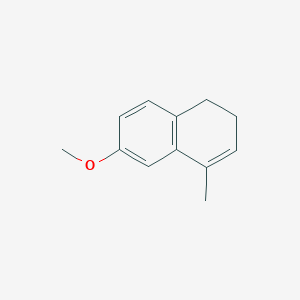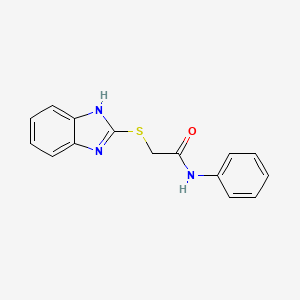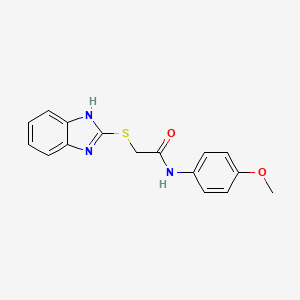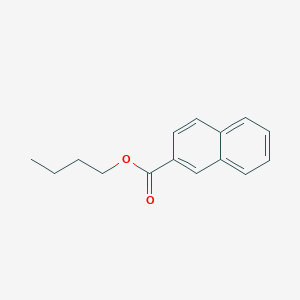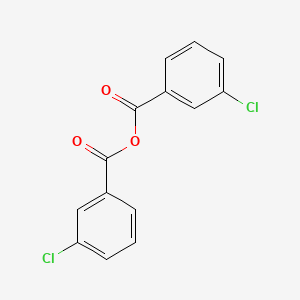
COX-1 Inhibitor II
概要
説明
COX-1 Inhibitor II is a compound that selectively inhibits the cyclooxygenase-1 (COX-1) enzyme. Cyclooxygenase enzymes, including COX-1 and COX-2, are responsible for the formation of prostanoids, such as prostaglandins, which play a crucial role in inflammation and other physiological processes . COX-1 is constitutively expressed in most tissues and is involved in maintaining the normal lining of the stomach, intestines, and other organs . Inhibitors of COX-1 are used to reduce inflammation and pain but can also lead to gastrointestinal side effects due to the inhibition of protective prostaglandins .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of COX-1 Inhibitor II typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the Claisen condensation of 4-methylacetophenone with ethyl trifluoroacetate to form a dione intermediate . This intermediate is then subjected to cyclo-condensation with 4-sulfamidophenylhydrazine hydrochloride to yield the final product . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow synthesis and batch processing are employed to ensure consistent quality and scalability . Advanced analytical methods, including high-performance liquid chromatography (HPLC) and mass spectrometry, are used to monitor the production process and ensure the purity of the final product .
化学反応の分析
Types of Reactions
COX-1 Inhibitor II undergoes various chemical reactions, including:
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups, enhancing or diminishing its activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents . Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .
科学的研究の応用
COX-1 Inhibitor II has a wide range of scientific research applications:
作用機序
COX-1 Inhibitor II exerts its effects by selectively binding to the active site of the COX-1 enzyme, thereby preventing the conversion of arachidonic acid to prostaglandin H2 . This inhibition reduces the production of prostaglandins involved in inflammation and pain . The molecular targets include the cyclooxygenase active site, where the inhibitor forms a stable complex, blocking the enzyme’s activity . The pathways involved include the arachidonic acid cascade, which is crucial for the synthesis of various prostanoids .
類似化合物との比較
Similar Compounds
Uniqueness
COX-1 Inhibitor II is unique in its selective inhibition of COX-1, which allows for targeted reduction of inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective inhibitors . This selectivity makes it a valuable tool in both research and therapeutic applications .
特性
IUPAC Name |
4-amino-N-(4-chlorophenyl)-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c1-16(12-6-2-10(14)3-7-12)19(17,18)13-8-4-11(15)5-9-13/h2-9H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQPTMJHMKDDIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583128 | |
| Record name | 4-Amino-N-(4-chlorophenyl)-N-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304913-22-2 | |
| Record name | 4-Amino-N-(4-chlorophenyl)-N-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


